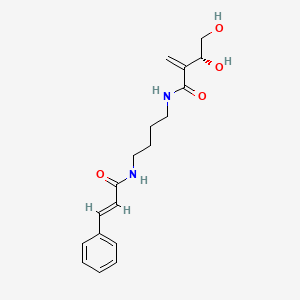

grandiamide D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

grandiamide D is a natural product found in Aphanamixis polystachya with data available.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anthelmintic Activity

Recent studies have highlighted the anthelmintic properties of Grandiamide D, particularly in relation to its interactions with parasitic receptors. Research has shown that this compound exhibits significant inhibitory effects on larval motility. For instance, ethanol extracts containing this compound demonstrated a 98% inhibition rate on L1 larvae at a concentration of 7.5 mg/mL, outperforming traditional treatments like levamisole .

1.2 Mechanism of Action

The compound interacts with various amino acid residues in receptor proteins, forming strong hydrogen bonds through its carbonyl and hydroxyl groups. This interaction is crucial for inhibiting the hatching of parasitic eggs and reducing larval motility, making it a promising candidate for developing new anthelmintic drugs .

Synthesis and Structural Insights

2.1 Synthesis Pathways

The synthesis of this compound has been achieved through several methods, including a unified strategy utilizing the Baylis–Hillman reaction. This method allows for the efficient production of this compound alongside other related compounds like dasyclamide and gigantamide A . The synthesis process involves key intermediates that are selectively protected to ensure high yields and purity.

2.2 Structural Characteristics

The structural analysis of this compound reveals a complex arrangement conducive to biological activity. Its molecular structure facilitates interactions with biological targets, enhancing its efficacy as a therapeutic agent .

Biological Research Applications

3.1 Targeting Integrins

This compound has been explored for its potential to target integrins, which are critical in cell adhesion and signaling pathways. By modifying drug delivery systems with this compound, researchers aim to improve the targeting efficiency of therapeutic agents to specific tissues, particularly in cancer treatment .

3.2 Tissue Engineering

In tissue engineering applications, this compound can be utilized to enhance cell adhesion on biomaterials. Its integration into scaffolds may facilitate tissue regeneration by promoting cellular interactions necessary for tissue development and repair .

Case Studies

Propriétés

Formule moléculaire |

C18H24N2O4 |

|---|---|

Poids moléculaire |

332.4 g/mol |

Nom IUPAC |

(3R)-3,4-dihydroxy-2-methylidene-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]butanamide |

InChI |

InChI=1S/C18H24N2O4/c1-14(16(22)13-21)18(24)20-12-6-5-11-19-17(23)10-9-15-7-3-2-4-8-15/h2-4,7-10,16,21-22H,1,5-6,11-13H2,(H,19,23)(H,20,24)/b10-9+/t16-/m0/s1 |

Clé InChI |

WOTLWTYQIXFLFZ-SCOAYWHSSA-N |

SMILES isomérique |

C=C([C@H](CO)O)C(=O)NCCCCNC(=O)/C=C/C1=CC=CC=C1 |

SMILES canonique |

C=C(C(CO)O)C(=O)NCCCCNC(=O)C=CC1=CC=CC=C1 |

Synonymes |

grandiamide D |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.